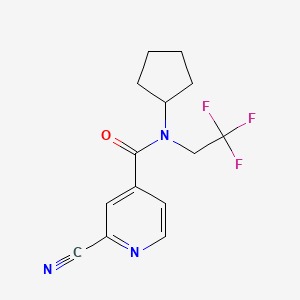![molecular formula C24H25NO3 B3017699 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929504-30-3](/img/structure/B3017699.png)
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide, also known as BMF-6, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. BMF-6 is known for its unique chemical structure and pharmacological properties, which make it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
- Synthesis : Researchers have explored the use of this compound in the synthesis of block copolymers. For instance, poly(styrene-b-methyl methacrylate) block copolymers were obtained via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent derived from 4-bromomethyl benzoyl chloride and N-bromosuccinimide .
- Novel Amides : Starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid, novel amides were synthesized using this compound and amine derivatives. These amides exhibit diverse properties and may find applications in materials science or pharmaceutical research .
- Antibacterial and Antifungal Activity : Among the synthesized compounds, N-(4-methylbenzoyl)-N’-(4-chloro-2-nitrophenyl) thiourea and N-(4-methylbenzoyl)-N’-(4-methylphenyl) thiourea demonstrated excellent antibacterial and antifungal activity. These findings suggest potential applications in drug development .
Polymer Chemistry and Block Copolymers
Amide Synthesis
Biological Evaluation
Propiedades
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOZISKEYOMFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)


![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)


![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(3-methylbenzyl)quinolin-4(1H)-one](/img/structure/B3017632.png)

![4-chloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3017634.png)
![1-Ethynyl-4-fluorobicyclo[2.2.1]heptane](/img/structure/B3017635.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3017637.png)

![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3017639.png)